molecular formula C₁₅H₁₈Cl₃NO₁₀ B1139977 2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate CAS No. 92420-89-8

2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate

Cat. No.: B1139977
CAS No.: 92420-89-8
M. Wt: 478.66
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Description

2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate is a specialized chemical extensively used in carbohydrate chemistry. This compound is primarily utilized as a glycosyl donor, facilitating the formation of glycosidic bonds under mild and controlled conditions. It is crucial for the synthesis of complex glycosides and glycoconjugates, making it invaluable in research focused on carbohydrate interactions and the construction of oligosaccharides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate typically involves the acetylation of D-glucuronic acid methyl ester followed by the introduction of the trichloroacetimidate group. The process begins with the acetylation of D-glucuronic acid methyl ester to form 2,3,4-tri-O-acetyl-D-glucuronic acid methyl ester. This intermediate is then reacted with trichloroacetonitrile in the presence of a base, such as potassium carbonate, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various glycosides and glycoconjugates, which are essential for studying carbohydrate interactions and developing biocompatible materials .

Scientific Research Applications

2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate is pivotal in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate is unique due to its specific combination of acetyl and trichloroacetimidate groups, which provide selective protection and activation properties. This makes it particularly valuable for synthesizing complex oligosaccharides with precise structural configurations .

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl3NO10/c1-5(20)25-8-9(26-6(2)21)11(27-7(3)22)13(28-10(8)12(23)24-4)29-14(19)15(16,17)18/h8-11,13,19H,1-4H3/t8-,9-,10-,11+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNIVSQDHXVNAL-HKLXJQGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl3NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92420-89-8
Record name (2R,3S,4R,5R,6S)-6-[(2,2,2-trichloroethanimidoyl)oxy]tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
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